1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole
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Overview
Description
“1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole” is a chemical compound with the molecular formula C12H8N4S . It is a type of heterocyclic compound, which are widely studied in medicinal and organic chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of “1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole” involves several steps. One method involves the reaction of mono- and double-propargylated of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with aromatic azides by the copper (I)-catalyzed click reaction . Another method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis
The molecular structure of “1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole” is characterized by the presence of a thiazolo and triazino group fused with an indole ring . The introduction of a tert-butyl group into the system can lead to structurally novel derivatives .Scientific Research Applications
- Compounds containing the 1 H - [1,2,4]triazino [5,6-b]indole group have demonstrated potent antimalarial activity . Researchers have explored their potential as novel antimalarial agents.
- Some derivatives of 1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole exhibit antidepressant effects .
- Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Certain 1 H - [1,2,4]triazino [5,6-b]indole derivatives have shown antileishmanial activity .
- Indolo [2,3-b]quinoxalines, structurally related to 1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole, act as DNA intercalating agents with antiviral and cytotoxic activity .
- Incorporating a tert-butyl group into the indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems yields novel compounds .
Antimalarial Activity
Antidepressant Properties
Antileishmanial Activity
DNA Intercalation and Antiviral Properties
Structural Diversity for Drug Discovery
Iron-Binding Derivatives
Future Directions
Mechanism of Action
Target of Action
Compounds containing the [1,2,4]triazino[5,6-b]indole group have been reported to exhibit potent antimalarial , antidepressant , and antileishmanial activity.
Mode of Action
It’s known that similar compounds have been identified as effective inhibitors of certain enzymes .
Biochemical Pathways
It’s known that iron chelators, which this compound may be classified as, are involved in cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules, which is a feature of this compound, is known to increase their lipophilicity, which is very important for passage through the cell wall .
Result of Action
It’s known that similar compounds have shown to arrest the cell cycle at the g1 phase and induce significant apoptosis in certain cells .
Action Environment
It’s known that the cytotoxicity of similar compounds can be abolished by the addition of certain ions .
properties
IUPAC Name |
3-methyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-7-6-17-12-15-14-10-8-4-2-3-5-9(8)13-11(10)16(7)12/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTJLHQSLFBAKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NN=C3C4=CC=CC=C4N=C3N12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole |
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